1-(4-tert-Butylphenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

81561-77-5 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3 |

InChI Key |

HSNJERRVXUNQLS-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)propan-2-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-Butylphenyl)propan-2-one (also known as 4-tert-butylphenylacetone), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the molecule's structural characteristics, physicochemical properties, spectroscopic signature, and chemical reactivity. A detailed, representative synthesis protocol is provided, grounded in established chemical principles for aryl-propanone synthesis. Furthermore, this guide explores the compound's primary application as a precursor in the synthesis of the morpholine fungicide Fenpropimorph and discusses its potential relevance in other areas of chemical development. Safety and handling protocols are also outlined to ensure its proper management in a laboratory setting.

Introduction and Molecular Overview

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a bulky tert-butyl group on a phenyl ring attached to a propanone moiety, imparts specific solubility and reactivity characteristics that are leveraged in multi-step synthetic processes. While not an end-product for therapeutic or agricultural use itself, its role as a critical precursor makes a thorough understanding of its properties essential for process optimization, scale-up, and the development of novel derivatives.

Its most prominent industrial application is as a key intermediate in the production of the fungicide Fenpropimorph.[1][2] The molecule's structural components are strategically assembled to facilitate the subsequent chemical transformations required to build the final, more complex active ingredient. This guide aims to consolidate the available technical information on this compound to support ongoing research and development efforts.

Molecular Structure

The fundamental structure of this compound consists of three main components: a para-substituted benzene ring, a sterically demanding tert-butyl group, and a propan-2-one side chain.

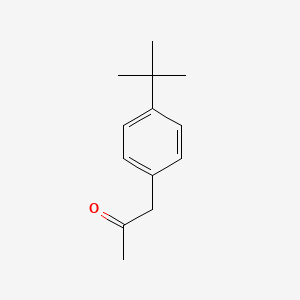

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

A precise characterization of a chemical intermediate is paramount for its effective use in synthesis, ensuring identity, purity, and predictable behavior.

Physical and Chemical Identifiers

The fundamental properties of this compound are summarized in the table below. There are conflicting reports from commercial suppliers regarding its physical state at room temperature, with some listing it as a solid[2][3] and others as a liquid.[4] This suggests it is likely a low-melting solid, the appearance of which may vary with purity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-t-butylphenylacetone, p-tert-butylphenylacetone | [1] |

| CAS Number | 81561-77-5 | [5] |

| Molecular Formula | C₁₃H₁₈O | [5] |

| Molecular Weight | 190.28 g/mol | [5] |

| Physical Appearance | White to off-white solid or colorless liquid | [2][4] |

| InChI Key | HSNJERRVXUNQLS-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)CC1=CC=C(C=C1)C(C)(C)C | [5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below is a predictive analysis based on the known structure and data from analogous compounds.

The ¹H NMR spectrum provides information on the hydrogen environments within the molecule. For a 400 MHz spectrometer using CDCl₃ as a solvent, the following peaks are anticipated:

-

~7.3 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the tert-butyl group.

-

~7.1 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the propanone side chain. The two doublets form a characteristic AA'BB' system for a para-substituted benzene ring.

-

~3.6 ppm (s, 2H): A singlet for the two benzylic protons of the methylene (-CH₂-) group. These protons are adjacent to the carbonyl group and the aromatic ring.

-

~2.1 ppm (s, 3H): A sharp singlet for the three protons of the acetyl methyl (-CH₃) group.

-

~1.3 ppm (s, 9H): A strong singlet for the nine equivalent protons of the tert-butyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on typical chemical shifts, the following resonances are expected:[6]

-

~207 ppm: The carbonyl carbon (C=O) of the ketone, which is significantly deshielded.

-

~150 ppm: The quaternary aromatic carbon attached to the tert-butyl group.

-

~132 ppm: The quaternary aromatic carbon attached to the propanone side chain.

-

~129 ppm: The aromatic CH carbons ortho to the propanone side chain.

-

~125 ppm: The aromatic CH carbons ortho to the tert-butyl group.

-

~50 ppm: The benzylic methylene carbon (-CH₂-).

-

~34 ppm: The quaternary carbon of the tert-butyl group.

-

~31 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~29 ppm: The acetyl methyl carbon (-CH₃).

The IR spectrum is used to identify key functional groups. The spectrum of this molecule would be dominated by the following characteristic absorptions:

-

~2960 cm⁻¹ (strong): C-H stretching from the tert-butyl and methyl groups.

-

~1715 cm⁻¹ (very strong, sharp): C=O stretching of the ketone carbonyl group. This is a highly diagnostic peak.

-

~1610 & ~1515 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~830 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.

Electron Ionization Mass Spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺) and characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.

-

Base Peak (m/z = 133): The most abundant fragment, resulting from the loss of the acetyl group (•COCH₃, 57 Da) via cleavage of the benzylic C-C bond. This forms the stable 4-tert-butylbenzyl cation.

-

Fragment (m/z = 118): Loss of a methyl group from the m/z 133 fragment.

-

Fragment (m/z = 57): The tert-butyl cation, [C(CH₃)₃]⁺, is a very stable carbocation and may be observed.

-

Fragment (m/z = 43): The acetyl cation, [CH₃CO]⁺.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

Representative Synthesis Protocol

While numerous methods exist for the synthesis of aryl-2-propanones, a common and reliable approach involves the arylation of an acetone enolate or its equivalent with a suitable aryl halide.[7] The following protocol is a representative, field-proven method adapted from general procedures for this class of compounds. The causality behind each step is explained to provide a deeper understanding of the process.

Caption: Workflow for a representative synthesis of this compound.

Step 1: Acetoacetic Ester Synthesis - Alkylation

This method utilizes the acidic α-protons of ethyl acetoacetate, allowing for its conversion into a soft nucleophile (enolate) that can displace a halide from a benzylic position.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL).

-

Base Addition: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. This is a highly exothermic reaction and must be done with caution.

-

Causality: Sodium ethoxide is a strong base required to quantitatively deprotonate ethyl acetoacetate, forming the nucleophilic sodium enolate.

-

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled, add ethyl acetoacetate (1.0 eq) dropwise via an addition funnel. Stir for 30 minutes at room temperature.

-

Alkylation: Add 4-tert-butylbenzyl chloride (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The enolate attacks the electrophilic benzylic carbon of 4-tert-butylbenzyl chloride in an Sₙ2 reaction, displacing the chloride and forming the C-C bond. Refluxing provides the necessary activation energy.

-

Step 2: Ketonization - Hydrolysis and Decarboxylation

The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the final ketone product.

-

Hydrolysis: After cooling the reaction mixture, the ethanol is removed under reduced pressure. A solution of aqueous sodium hydroxide (e.g., 15%, 2.0 eq) is added, and the mixture is heated to reflux for 2-3 hours to saponify the ester.

-

Decarboxylation: The mixture is cooled in an ice bath and slowly acidified with dilute sulfuric acid or hydrochloric acid until acidic (pH ~1-2). The mixture is then gently heated to reflux for another 1-2 hours. Vigorous evolution of CO₂ will be observed.

-

Causality: Acidification protonates the intermediate carboxylate, forming a β-keto acid. These compounds are thermally unstable and readily lose CO₂ upon heating to yield the corresponding ketone.

-

-

Workup and Purification: After cooling, the aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate. The solvent is removed via rotary evaporation, and the crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by three main regions of the molecule: the ketone carbonyl group, the acidic α-protons on the benzylic methylene, and the aromatic ring.

-

Carbonyl Group Reactions: The ketone can undergo standard carbonyl chemistry, such as reduction to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)propan-2-ol, using reducing agents like sodium borohydride (NaBH₄). It can also undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents).

-

Enolate Formation and Reactivity: The protons on the benzylic carbon (C1) are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the phenyl ring. Treatment with a strong base, such as lithium diisopropylamide (LDA), will generate the corresponding enolate. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides) to achieve functionalization at the C1 position.[8]

-

Benzylic Position Reactivity: The benzylic position is susceptible to oxidation under harsh conditions (e.g., hot KMnO₄), which can cleave the side chain.[9] The presence of benzylic protons also makes this position a potential site for radical reactions.[10]

Applications in Agrochemical and Pharmaceutical Development

The primary documented use of this compound is as a precursor for fungicides.[1] Its role in pharmaceutical development is less direct but can be inferred through its utility as a chemical scaffold.

Intermediate in Fungicide Synthesis

This compound is a key building block in the industrial synthesis of Fenpropimorph , a systemic morpholine fungicide used to control diseases like powdery mildew in cereals.[2] The synthesis of Fenpropimorph typically involves the reductive amination of an aldehyde derived from this compound with 2,6-dimethylmorpholine. The tert-butylphenylacetone structure provides the core lipophilic backbone necessary for the final molecule's biological activity.

Potential in Drug Discovery and Medicinal Chemistry

While direct applications are not widely reported, the 1-aryl-2-propanone scaffold is of interest in medicinal chemistry. This structural motif can be modified to create a diverse library of compounds for screening. For instance, reductive amination can introduce various amine functionalities, and modification of the ketone can lead to alcohols, alkenes, or other functional groups.

A closely related compound, 1-amino-1-(4-tert-butylphenyl)propan-2-one , has been investigated as a potential lead compound in drug development.[11] Its biological activity is attributed to its ability to interact with enzymes and receptors, suggesting potential applications in treating metabolic or inflammatory conditions. The synthesis of such amino-ketones could potentially start from this compound, for example, via α-halogenation followed by nucleophilic substitution with an amine source. This highlights the value of the title compound as a versatile starting material for creating molecules with potential therapeutic relevance.[8]

Safety, Handling, and Storage

Proper handling of all chemical intermediates is critical to ensure laboratory safety.

Hazard Identification

Based on supplier safety data, this compound is classified with the following hazards:[4]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling and PPE

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the agrochemical industry and potential applications in broader organic synthesis, including pharmaceutical research. Its synthesis is achievable through robust, established methods like the acetoacetic ester synthesis. A thorough understanding of its spectroscopic properties, chemical reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of ketones by oxidation of benzylic substrates. Available at: [Link]

-

Aubé, J., et al. (2004). Intramolecular Reactions of Benzylic Azides with Ketones: Competition between Schmidt and Mannich Pathways. The Journal of Organic Chemistry, 69(14), 4733–4740. Available at: [Link]

-

SpectraBase. This compound. Available at: [Link]

-

Chemistry LibreTexts. 22.2: Benzylic Oxidations and Reductions. (2015). Available at: [Link]

-

Nédelec, J. Y., et al. (1994). Synthesis of 1-Aryl-2-propanones by Electrochemical Arylation of alpha-chloro Ketones. Tetrahedron Letters, 35(1), 125-126. Available at: [Link]

-

Chemistry Steps. Reactions at the Benzylic Position. Available at: [Link]

-

MDPI. Boosting Solvent-Free Aerobic Oxidation of Benzylic Compounds into Ketones over Au-Pd Nanoparticles Supported by Porous Carbon. (2024). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

LookChem. Exploring this compound: Properties and Applications. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. Available at: [Link]

-

Supporting Information - Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Supporting Information - Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

PubMed Central. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2020). Available at: [Link]

-

AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. (2025). Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Available at: [Link]

-

Material Hub. This compound. Available at: [Link]

-

ResearchGate. One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. Available at: [Link]

-

PubMed. Enantioselective synthesis of tert-butyl tert-butanethiosulfinate catalyzed by cyclohexanone monooxygenase. (2001). Available at: [Link]

-

Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (2018). Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

Macmillan Group - Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2023). Available at: [Link]

-

PubMed Central. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Available at: [Link]

-

ResearchGate. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2025). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Aryl-2-Propanones by Electrochemical Arylation of alpha-chloro Ketones - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)propan-2-one

This guide provides a comprehensive technical overview of 1-(4-tert-Butylphenyl)propan-2-one, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's identification, chemical and physical characteristics, synthesis methodologies with mechanistic insights, and its significant applications, particularly in the pharmaceutical and agrochemical industries.

Compound Identification and Synonyms

This compound is a ketone derivative of propanone, substituted with a 4-tert-butylphenyl group at the first position.

CAS Number: 81561-77-5[1][2][3][4]

Synonyms:

-

4-t-butylphenylacetone[1]

-

p-tert-butylphenylacetone[1]

-

1-(4-tert-butylphenyl)-2-propanone[1]

-

1-[4-(1,1-dimethylethyl)phenyl]-2-propanone[1]

-

2-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-[2]

-

4-T-Butylpropiophone[2]

Chemical and Physical Properties

This compound is typically a white to off-white powder or solid, a characteristic that facilitates its handling and storage.[5] Proper storage in a cool, ventilated area is recommended to maintain its stability.[5]

| Property | Value | Source |

| Molecular Formula | C13H18O | [1][2][3] |

| Molecular Weight | 190.28 g/mol | [2] |

| Appearance | White to off-white powder/solid | [5] |

| Purity | Typically ≥97-98% | [3][5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Friedel-Crafts Acylation: A Mechanistic Approach

The reaction involves the acylation of tert-butylbenzene with an appropriate acylating agent, such as chloroacetone or a related derivative, in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation.[6][7]

The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of chloroacetone, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of the tert-butylbenzene ring. The tert-butyl group is an ortho-, para-directing group; however, due to significant steric hindrance from the bulky tert-butyl group, the para-substituted product, this compound, is predominantly formed.[6] A subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the catalyst.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 81561-77-5|1-(4-(tert-Butyl)phenyl)propan-2-one|BLD Pharm [bldpharm.com]

- 5. innospk.com [innospk.com]

- 6. benchchem.com [benchchem.com]

- 7. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to the Synthesis of 1-(4-tert-Butylphenyl)propan-2-one

<_>

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-tert-butylphenyl)propan-2-one, a key intermediate in the production of various organic chemicals, including pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the mechanistic details, procedural steps, and comparative analysis of several established synthetic routes, including the Darzens Condensation, Friedel-Crafts Acylation, and Grignard Reaction. Each method is critically evaluated for its efficiency, scalability, and practicality in a laboratory and industrial setting.

Introduction

This compound, also known as 4-t-butylphenylacetone, is a ketone of significant interest due to its role as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring a tert-butyl group on a phenyl ring connected to a propan-2-one moiety, makes it a valuable precursor for more complex molecules.[2] A notable application is its use as an intermediate in the synthesis of Fenpropimorph, a widely used fungicide.[2] The growing demand in the pharmaceutical and agrochemical sectors necessitates efficient and scalable synthetic methods for this compound.[1] This guide aims to provide a detailed exploration of the most pertinent synthesis pathways, offering insights into the underlying chemical principles and practical considerations for their implementation.

Synthesis Pathway I: The Darzens Condensation Route

The Darzens condensation, or glycidic ester condensation, presents a robust method for the synthesis of α,β-epoxy esters, which can be subsequently converted to ketones.[3][4][5][6] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[3][4][5][6]

Mechanistic Overview

The synthesis of this compound via the Darzens route commences with the reaction of 4-tert-butylbenzaldehyde with an α-haloester, such as ethyl α-chloropropionate, in the presence of a strong base like sodium ethoxide. The base abstracts a proton from the α-carbon of the haloester, generating a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the 4-tert-butylbenzaldehyde. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the halide to form an α,β-epoxy ester, also known as a glycidic ester.[3][4]

This glycidic ester intermediate is then subjected to hydrolysis (saponification) followed by decarboxylation.[3][7][8][9] The hydrolysis, typically carried out with a base like sodium hydroxide, cleaves the ester to form the corresponding carboxylate salt. Acidification then protonates the carboxylate and, upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield the target ketone, this compound.[10]

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-methyloxirane-2-carboxylate (Glycidic Ester Formation)

-

To a cooled (0-5 °C), stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere, add a mixture of 4-tert-butylbenzaldehyde and ethyl α-chloropropionate dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Step 2: Hydrolysis and Decarboxylation to this compound

-

Dissolve the crude glycidic ester in a solution of sodium hydroxide in a mixture of ethanol and water.

-

Reflux the mixture for several hours to ensure complete saponification of the ester.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., dilute sulfuric acid or hydrochloric acid) until the pH is acidic.

-

Heat the acidified mixture to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide.

-

After the decarboxylation is complete, cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Pathway Visualization

Caption: Darzens Condensation Pathway for this compound Synthesis.

Synthesis Pathway II: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[11] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[11][12]

Mechanistic Overview

In this pathway, tert-butylbenzene is acylated using an appropriate acylating agent, such as chloroacetyl chloride or chloroacetone, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][12][13] The Lewis acid activates the acylating agent by coordinating to the halogen, which facilitates the formation of a highly electrophilic acylium ion.[11][14]

The aromatic ring of tert-butylbenzene, acting as a nucleophile, then attacks the acylium ion.[11][12] This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of the arenium ion, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the acylated product.[12] A key advantage of Friedel-Crafts acylation is that the product is a deactivated ring, which prevents polyacylation.[11]

Experimental Protocol

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet to a trap, and a magnetic stirrer, place anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide.

-

Cool the suspension in an ice bath.

-

Add tert-butylbenzene to the cooled suspension.

-

Slowly add chloroacetyl chloride (or chloroacetone) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the evolution of HCl gas ceases.

-

Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization.

Pathway Visualization

Caption: Friedel-Crafts Acylation Pathway.

Synthesis Pathway III: Grignard Reaction

The Grignard reaction provides a powerful tool for carbon-carbon bond formation.[15][16] This synthesis route involves the reaction of a Grignard reagent with a suitable electrophile.

Mechanistic Overview

This pathway can be approached in two primary ways. The first involves the preparation of a Grignard reagent from a 4-tert-butyl-substituted aryl halide, such as 4-tert-butylbromobenzene. This is achieved by reacting the aryl halide with magnesium metal in an anhydrous ether solvent.[17][18] The resulting Grignard reagent, 4-tert-butylphenylmagnesium bromide, is then reacted with a suitable electrophile like methoxyacetone or N-methoxy-N-methylacetamide (Weinreb amide) to form the desired ketone. The Weinreb amide is often preferred as it is less prone to over-addition.

An alternative Grignard approach starts with the synthesis of 4-tert-butylphenylacetonitrile.[19][20][21] This nitrile can be prepared from 4-tert-butylbenzyl halide and a cyanide salt.[19] The nitrile is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide). The Grignard reagent adds to the nitrile to form an imine salt, which upon acidic hydrolysis, yields this compound.

Experimental Protocol (via 4-tert-butylphenylacetonitrile)

Step 1: Synthesis of 4-tert-Butylphenylacetonitrile

-

Reflux a mixture of 4-tert-butylbenzyl chloride (or bromide) and sodium cyanide in a suitable solvent system (e.g., aqueous ethanol or DMSO) for several hours.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent.

-

Purify the crude nitrile by vacuum distillation.

Step 2: Grignard Reaction and Hydrolysis

-

Prepare methylmagnesium bromide in anhydrous diethyl ether from methyl bromide and magnesium turnings in a flame-dried apparatus under an inert atmosphere.

-

To the freshly prepared Grignard reagent, add a solution of 4-tert-butylphenylacetonitrile in anhydrous ether dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition, allow the reaction to stir at room temperature or gentle reflux for a few hours.

-

Cool the reaction mixture and hydrolyze it by carefully adding it to a stirred mixture of ice and a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After removing the solvent, purify the resulting this compound by vacuum distillation.

Pathway Visualization

Caption: Grignard Reaction Pathway via Nitrile Intermediate.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Reactants | Catalyst/Reagents | Advantages | Disadvantages |

| Darzens Condensation | 4-tert-butylbenzaldehyde, α-haloester | Strong base (e.g., NaOEt) | Good for constructing the carbon skeleton and functional groups in a controlled manner. | Multi-step process, potential for side reactions, requires careful control of reaction conditions. |

| Friedel-Crafts Acylation | tert-Butylbenzene, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Direct, often high-yielding, one-pot reaction. Prevents poly-substitution. | Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and dispose of. The aromatic ring must not have strongly deactivating substituents. |

| Grignard Reaction | 4-tert-butylbenzyl halide, NaCN, CH₃MgBr | - | Versatile and widely applicable for C-C bond formation. | Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring anhydrous conditions. The use of cyanide salts poses safety concerns. |

Conclusion

The synthesis of this compound can be effectively achieved through several established organic chemistry pathways. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of production, equipment, and safety considerations. The Friedel-Crafts acylation offers a direct and often efficient route, while the Darzens condensation and Grignard reaction provide versatile, albeit more complex, alternatives. For industrial applications, the Friedel-Crafts acylation may be preferred for its directness, whereas for laboratory-scale synthesis and the creation of analogues, the other pathways offer greater flexibility. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers and professionals to select and optimize the most suitable synthetic strategy for their specific needs.

References

-

Darzens reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Darzens Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Darzens Reaction - Buchler GmbH. (n.d.). Retrieved from [Link]

- Newman, M. S., & Magerlein, B. J. (1949).

-

Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide. (n.d.). Retrieved from [Link]

- Process for the preparation of glycidic ester and an aldehyde. (n.d.). Google Patents.

-

Darzens Glycidic Ester Synthesis - Unacademy. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - Chemistry Steps. (n.d.). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Organic Reaction Mechanism. (n.d.). Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]

- House, H. O., & Rynd, J. A. (1952). Decarboxylation of α-Substituted Glycidic Acids. Journal of the American Chemical Society, 74(12), 3051–3053.

-

Synthesis of 2-(4-tert-butylphenylthio)acetonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

-

This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

- The Darzens Glycidic Ester Condens

-

Pinacol Rearrangement - NROChemistry. (n.d.). Retrieved from [Link]

-

Pinacol Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1-(4-tert-butylphenyl)-3-phenyl-1-propanone - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

Pinacol rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]

-

"Friedel-Crafty" Reactions with Chloroacetone - Dispatches from Molecule World. (2024, February 8). Retrieved from [Link]

-

Ashenhurst, J. (2023, January 10). The Pinacol Rearrangement. Master Organic Chemistry. [Link]

-

Show how you would use the Friedel–Crafts acylation, Clemmensen r... - Pearson. (n.d.). Retrieved from [Link]

-

Pinacol Pinacolone Rearrangement Process - BYJU'S. (n.d.). Retrieved from [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. [Link]

-

EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. (n.d.). Retrieved from [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

-

Grignard PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price - Jiangsu Qianyu Molecular Technology Co., LTD. (n.d.). Retrieved from [Link]

-

This compound | C13H18O | CID 6423283 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 - Sciencemadness.org. (2014, July 5). Retrieved from [Link]

-

(4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem. (n.d.). Retrieved from [Link]

-

Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved from [Link]

-

Alcohols to Ketones, Part 4: Oppenauer Oxidation - YouTube. (2019, November 6). Retrieved from [Link]

-

oxidation of alcohols - Chemguide. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Darzens reaction - Wikipedia [en.wikipedia.org]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Darzens Reaction - Buchler GmbH [buchler-gmbh.com]

- 7. organicreactions.org [organicreactions.org]

- 8. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]

- 9. Darzens Glycidic Ester Synthesis [unacademy.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 15. sciencemadness.org [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 20. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]

- 21. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 1-(4-tert-Butylphenyl)propan-2-one

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic characteristics of 1-(4-tert-Butylphenyl)propan-2-one (CAS No. 81561-77-5). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, notably the fungicide Fenpropimorph, a thorough understanding of its physical properties is critical for process optimization, quality control, and regulatory compliance.[1][2] This document consolidates computed data, spectral information from public databases, and outlines rigorous, field-proven experimental protocols for empirical validation. It is intended for researchers, chemists, and quality assurance professionals in the fields of drug development and chemical manufacturing.

Introduction and Strategic Importance

This compound, also known as 4-t-butylphenylacetone, is an aromatic ketone of significant industrial value.[2][3] Its molecular architecture, featuring a bulky tert-butyl group on a phenyl ring linked to a propanone moiety, dictates its reactivity and physical behavior. Precise characterization is the cornerstone of its effective use, ensuring batch-to-batch consistency and predictable reaction kinetics. This guide moves beyond a simple data sheet, offering a practical framework for the empirical determination and interpretation of its core physical properties.

Compound Identification and Physicochemical Properties

A precise understanding of a compound begins with its unequivocal identification and a summary of its fundamental properties. The data presented in Table 1 has been consolidated from authoritative chemical databases.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 81561-77-5 | [3][4][5] |

| Molecular Formula | C₁₃H₁₈O | [3][4][5] |

| Molecular Weight | 190.28 g/mol | [4] |

| InChIKey | HSNJERRVXUNQLS-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | CC(=O)CC1=CC=C(C=C1)C(C)(C)C |[4] |

Analysis of Physical State and Thermal Properties

There is an observable discrepancy in the literature regarding the physical state of this compound at standard temperature and pressure. Some suppliers classify it as a "white to off-white powder" or "solid," while others list it as a "liquid".[3][5] This ambiguity underscores the critical need for empirical determination of its melting point. A low melting point near room temperature could account for these varied descriptions.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | White to off-white solid or colorless liquid | Discrepancy noted in literature. | [3][5][6] |

| Melting Point | Data not available (n/a) | Experimental determination is highly recommended. | [7] |

| Boiling Point | 263.5 ± 9.0 °C | Predicted value. Experimental verification is required. | [6] |

| Density | 0.939 ± 0.06 g/cm³ | Predicted value. | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone). | Typical for aromatic ketones of this size. |[6] |

Spectroscopic Profile for Structural Confirmation

The definitive confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. When subjected to Gas Chromatography-Mass Spectrometry (GC-MS), the compound will exhibit a molecular ion (M⁺) peak corresponding to its exact mass.

-

Expected Molecular Ion (M⁺): m/z 190.14

-

Key Fragmentation Pathways: The primary fragmentation is the McLafferty rearrangement and benzylic cleavage. A prominent peak is expected at m/z 131, corresponding to the loss of the acetyl group (CH₃CO) and formation of the stable tert-butylbenzyl cation. Another significant fragment at m/z 175 results from the loss of a methyl group (CH₃). This fragmentation pattern is a reliable fingerprint for the molecule.[4][8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl group.

-

C=O Stretch (Ketone): A strong, sharp peak expected around 1715 cm⁻¹ . This is the most diagnostic signal.

-

C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹ (from methyl and methylene groups).

-

C=C Stretch (Aromatic): Medium intensity peaks around 1600-1450 cm⁻¹ .

-

tert-Butyl Bending: Characteristic bending vibrations for the C(CH₃)₃ group are expected.

Vapor phase IR spectra are publicly available and corroborate these expected absorptions.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

~7.3 ppm (d, 2H): Two aromatic protons ortho to the tert-butyl group.

-

~7.1 ppm (d, 2H): Two aromatic protons meta to the tert-butyl group.

-

~3.7 ppm (s, 2H): Two protons of the methylene group (CH₂) adjacent to the aromatic ring and the carbonyl.

-

~2.2 ppm (s, 3H): Three protons of the methyl group (CH₃) adjacent to the carbonyl.

-

~1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

~207 ppm: Carbonyl carbon (C=O).

-

~150 ppm: Aromatic quaternary carbon attached to the tert-butyl group.

-

~131 ppm: Aromatic quaternary carbon attached to the CH₂ group.

-

~128 ppm: Aromatic CH carbons ortho to the CH₂ group.

-

~125 ppm: Aromatic CH carbons meta to the CH₂ group.

-

~50 ppm: Methylene carbon (CH₂).

-

~34 ppm: Quaternary carbon of the tert-butyl group.

-

~31 ppm: Methyl carbons of the tert-butyl group.

-

~29 ppm: Methyl carbon adjacent to the carbonyl.

-

The relationship between the structure and its predicted NMR signals is illustrated below.

Caption: Relationship between molecular structure and predicted NMR signals.

Experimental Protocols for Physical Characterization

To ensure scientific integrity, all listed properties should be verified empirically. The following protocols are designed as self-validating systems for any research or quality control laboratory.

Caption: Overall workflow for the physical characterization of the compound.

Protocol: Melting Point Determination (Digital Apparatus)

-

Causality: This protocol resolves the ambiguity of the compound's physical state. A sharp melting range indicates high purity, while a broad range suggests the presence of impurities.

-

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of material into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Heating Profile: Set a rapid heating ramp (10-15 °C/min) for a coarse measurement. Once a rough melting point is found, repeat with a fresh sample using a slow ramp (1-2 °C/min) starting from ~15 °C below the coarse value.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting range.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Causality: This method confirms purity and provides definitive structural evidence through molecular weight and fragmentation data. The choice of a non-polar column is dictated by the analyte's aromatic and hydrophobic nature.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent like Dichloromethane or Ethyl Acetate.

-

Instrumentation:

-

GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL injection with a split ratio of 50:1. Injector temperature: 250 °C.

-

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Integrate the total ion chromatogram to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular ion and compare the fragmentation pattern to the expected values.

-

Safety, Handling, and Storage

As a Senior Scientist, ensuring laboratory safety is paramount. While a comprehensive safety data sheet (SDS) should always be consulted, the following guidelines are critical.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from oxidizing agents.[3]

Conclusion

This compound is a crucial chemical intermediate whose physical properties must be well-defined for its effective industrial application. This guide has consolidated its known physicochemical and spectroscopic data, highlighting a key ambiguity in its reported physical state. By providing robust, validated protocols for melting point determination and spectroscopic analysis, this document equips researchers and quality control professionals with the necessary tools to empirically verify the identity, purity, and physical characteristics of this compound, ensuring the integrity and consistency of their work.

References

- Exploring 1-(4-tert-Butylphenyl)

- 1-(4-tert-butylphenyl)-3-phenyl-1-propanone - Chemical Synthesis Database.

- 1-(4-tert-butylphenyl)propan-2-one_化工百科 - ChemBK. ChemBK.

- Exploring 1-(4-tert-Butylphenyl)

- This compound - NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd.

- This compound | C13H18O | CID 6423283 - PubChem. PubChem.

- This compound - SpectraBase. SpectraBase.

- This compound - CymitQuimica. CymitQuimica.

- EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents.

- SAFETY D

Sources

- 1. 1-(4-Tert-butylphenyl)-2-methylpropan-1-one | C14H20O | CID 13570281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 81561-77-5|1-(4-(tert-Butyl)phenyl)propan-2-one|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Solubility Profile of 1-(4-tert-Butylphenyl)propan-2-one

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility profile of 1-(4-tert-Butylphenyl)propan-2-one (CAS 81561-77-5), a key intermediate in the synthesis of agrochemicals and other fine chemicals.[1] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. The guide elucidates the theoretical principles governing solubility, including Gibbs free energy of solvation and Hansen Solubility Parameters (HSP). In the absence of extensive empirical data, this guide pioneers a predictive approach, utilizing the Stefanis-Panayiotou group contribution method to estimate the Hansen Solubility Parameters of the target molecule. These estimated parameters are then used to predict its relative solubility in a diverse range of common laboratory solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining thermodynamic solubility via the universally recognized shake-flask method, coupled with UV/Vis spectroscopic analysis. This work aims to be a vital resource, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction to this compound

This compound, also known as 4-t-butylphenylacetone, is an organic compound with the molecular formula C₁₃H₁₈O.[2] It presents as a white to off-white powder or a colorless liquid, indicating a melting point proximate to ambient temperature.[3][4] This compound is a pivotal building block in organic synthesis, most notably as an intermediate in the production of the fungicide Fenpropimorph.[1]

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that profoundly influences its utility.[5] It dictates the choice of solvent for chemical reactions, impacts purification strategies such as crystallization, and is a cornerstone of formulation design. A comprehensive understanding of a compound's solubility across a spectrum of solvents—from nonpolar to polar protic and aprotic—is therefore indispensable for efficient and successful process development.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| CAS Number | 81561-77-5 | [6] |

| Physical Form | White to off-white powder/colorless liquid | [3][4] |

| Boiling Point (Predicted) | 263.5 ± 9.0 °C | [6][7] |

| Density (Predicted) | 0.939 ± 0.06 g/cm³ | [8] |

| XlogP3 (Estimated) | 3.2 | [8] |

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease (ΔG < 0). This relationship is described by the equation:

ΔG = ΔH − TΔS

Where ΔH is the enthalpy of mixing, T is the absolute temperature, and ΔS is the entropy of mixing. The process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Gibbs Free Energy of Solvation

The solvation free energy represents the change in chemical potential when a solute molecule is transferred from a vacuum (gas phase) to a solvent. It is a key thermodynamic quantity for understanding and predicting solubility. A negative solvation free energy indicates a favorable interaction between the solute and the solvent.[9]

The "Like Dissolves Like" Principle and Hansen Solubility Parameters (HSP)

The age-old adage "like dissolves like" provides a qualitative prediction of solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Hansen Solubility Parameters (HSP) offer a quantitative and more nuanced approach to this principle.[3]

HSP theory decomposes the total cohesive energy of a substance into three components, representing different types of intermolecular forces:[3]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

The guiding principle of HSP is that substances with similar (δd, δp, δh) parameters will be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated as follows:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Predicted Solubility Profile of this compound

Due to a lack of publicly available experimental solubility data for this compound, a predictive approach based on Hansen Solubility Parameters was employed. The HSP values for the compound were estimated using the Stefanis-Panayiotou group contribution method.[10][11]

Estimation of Hansen Solubility Parameters via Group Contribution

The molecular structure of this compound was dissected into its constituent functional groups as defined by the Stefanis-Panayiotou method. The contributions of each group to the overall δd, δp, and δh values were summed to yield the estimated HSP for the entire molecule.

Molecular Structure Breakdown:

-

Aromatic Carbons (aCH): 4

-

Aromatic Carbons (aC): 2 (one substituted with the tert-butyl group, one with the propanone group)

-

Aliphatic Methylene (-CH₂-): 1

-

Ketone (>C=O): 1

-

Tertiary Butyl Group (-C(CH₃)₃): This is treated as a single quaternary carbon and three methyl groups.

-

Quaternary Carbon (>C<): 1

-

Methyl (-CH₃): 4 (3 in the tert-butyl group and 1 in the propanone group)

-

Based on the summation of group contributions from published literature, the estimated Hansen Solubility Parameters for this compound are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for this compound

| HSP Component | Estimated Value (MPa⁰·⁵) |

| δd (Dispersion) | 18.5 |

| δp (Polar) | 4.5 |

| δh (Hydrogen Bonding) | 3.8 |

| δt (Total) | 19.4 |

Predicted Relative Solubility in Common Solvents

Using the estimated HSP for this compound, the Hansen distance (Ra) to a range of common laboratory solvents was calculated. A lower Ra value suggests a higher predicted solubility. The results are categorized by solvent class and presented in Table 3.

Table 3: Predicted Relative Solubility of this compound in Various Solvents Based on Hansen Distance (Ra)

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Ra (MPa⁰·⁵) | Predicted Solubility |

| Nonpolar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 8.8 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 3.6 | High |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 6.8 | Moderate |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 8.5 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.2 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.7 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.6 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.2 | Very Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 12.3 | Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.5 | Very Low |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 21.0 | Very Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.8 | Very Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.4 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 41.0 | Insoluble |

This predictive analysis aligns with qualitative observations that this compound is soluble in many organic solvents but not in water.[4] The model suggests high solubility in aromatic solvents like toluene and polar aprotic solvents such as THF, dichloromethane, and ethyl acetate. Conversely, high polarity and strong hydrogen-bonding capabilities, as seen in alcohols and water, lead to poor predicted solubility.

Experimental Determination of Thermodynamic Solubility

While prediction models are invaluable, experimental verification is the gold standard. The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol provides a robust methodology for this determination.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV/Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at equilibrium. A 5-fold excess over the estimated solubility is a good starting point. b. Add a known volume of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare triplicate samples for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). b. Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.

-

Sample Processing: a. After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the aliquot or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

Analysis by UV/Vis Spectroscopy: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Determine the wavelength of maximum absorbance (λ_max) for the compound by scanning one of the standard solutions. c. Measure the absorbance of each standard solution at λ_max to construct a calibration curve (Absorbance vs. Concentration). d. Accurately dilute the filtered supernatant from the saturated solution to bring its absorbance within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample.

-

Calculation: a. Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Implications and Applications

The solubility profile of this compound, as predicted by the Hansen model, has significant practical implications.

Caption: Relationship between Solubility and Key Development Areas.

-

Reaction Chemistry: The high predicted solubility in solvents like toluene and dichloromethane makes them excellent candidates for reaction media, ensuring a homogeneous reaction environment.

-

Purification: Understanding the solubility spectrum is crucial for crystallization. Solvents with high solubility at elevated temperatures and lower solubility at ambient temperatures are ideal. Conversely, a solvent in which the compound is insoluble (an anti-solvent), such as water or hexane, can be used to induce precipitation.

-

Formulation Development: For liquid formulations, selecting a solvent system where the compound has high and stable solubility is paramount. The HSP data can guide the selection of excipients and co-solvents to achieve the desired concentration.

-

Environmental and Safety: The low predicted water solubility and a relatively high estimated XlogP3 suggest a potential for bioaccumulation. This information is critical for environmental risk assessments and for designing appropriate waste treatment protocols.

Conclusion

This technical guide has provided a multi-faceted examination of the solubility profile of this compound. By integrating fundamental thermodynamic principles with the predictive power of Hansen Solubility Parameters estimated via a group contribution method, this document offers a robust framework for understanding and predicting the compound's behavior in various solvents. The high predicted solubility in aromatic and select polar aprotic solvents, contrasted with its poor solubility in polar protic solvents, provides actionable intelligence for process chemists and formulation scientists. The inclusion of a detailed, best-practice experimental protocol for solubility determination empowers researchers to validate these predictions and generate precise empirical data. This comprehensive guide serves as a foundational resource for optimizing the use of this compound in its diverse applications.

References

-

Reddit. (2021). What is Solvation Free Energy? Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]

-

LookChem. (n.d.). Cas 81561-77-5, 4-T-BUTYL PROPIOPHONE. Retrieved from [Link]

-

Ben-Naim, A. (2017). Solvation Thermodynamics and Its Applications. Molecules, 22(1), 71. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Semantic Scholar. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

ResearchGate. (2019). Application of the group contribution method of Hoftyzer-Van Krevelen... Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-tert-butyl acetophenone, 943-27-1. Retrieved from [Link]

-

ABCR. (n.d.). AB428211 | CAS 81561-77-5. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-T-BUTYL PROPIOPHONE | 81561-77-5 [chemicalbook.com]

- 4. CAS 81561-77-5: 2-Propanone, 1-[4-(1,1-dimethylethyl)pheny… [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

Molecular weight and formula of 1-(4-tert-Butylphenyl)propan-2-one

Introduction

1-(4-tert-Butylphenyl)propan-2-one (CAS No. 81561-77-5), also known as 4-t-butylphenylacetone, is a substituted aromatic ketone of significant interest in applied chemical synthesis.[1][2] Structurally, it consists of a phenyl ring substituted with a tert-butyl group at the para-position, which is in turn connected to a propan-2-one moiety via a methylene bridge.[1] This compound serves as a critical intermediate, most notably in the agrochemical sector for the synthesis of the morpholine fungicide, Fenpropimorph.[1] While also cited by chemical suppliers as a building block in the pharmaceutical and fragrance industries, its applications in these areas are less documented in peer-reviewed literature.[2][3]

This guide provides a comprehensive overview of the known properties, synthesis logic, and analytical characterization of this compound, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O | [1][4][5] |

| Molecular Weight | 190.28 g/mol | [4] |

| CAS Number | 81561-77-5 | [1][4] |

| Appearance | White to off-white powder or solid. May also be a colorless liquid. | [1][3][5] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 4-t-butylphenylacetone, p-tert-butylphenylacetone, 1-(4-tert-butylphenyl)-2-propanone | [1][2] |

| Boiling Point | 263.5 ± 9.0 °C (Predicted) | [3] |

| Density | 0.939 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Data

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying this compound. Electron Ionization (EI) mass spectra are available in spectral databases.[4][6] A study on tea aroma compounds identified this molecule and reported key quantitative ions, which are consistent with its chemical structure.[7]

-

Key Mass-to-Charge Ratios (m/z): 190 (M⁺), 175, 147, 105.[7]

-

Fragmentation Analysis: The fragmentation pattern is logical for the structure. The molecular ion (M⁺) at m/z 190 confirms the molecular weight. A key fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to yield the fragment at m/z 175, which is a common cleavage for methyl ketones. The base peak is often observed at m/z 147, corresponding to the loss of the acetyl group (•COCH₃). The ion at m/z 105 likely represents the tropylium-like cation formed after cleavage of the propanone side chain, a characteristic fragmentation for substituted benzyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

As of this writing, assigned ¹H and ¹³C NMR spectra for this compound are not available in published, citable literature. However, based on its structure, the following characteristic signals can be predicted:

-

Predicted ¹H NMR Signals:

-

A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).

-

A singlet for the three methyl protons of the ketone group (~2.1 ppm).

-

A singlet for the two benzylic protons (~3.6 ppm).

-

A set of two doublets in the aromatic region (AA'BB' system, ~7.1-7.4 ppm) for the four protons on the para-substituted phenyl ring.

-

-

Predicted ¹³C NMR Signals:

-

Signals for the tert-butyl group (quaternary and methyl carbons).

-

Signals for the phenyl ring (four distinct carbons due to symmetry).

-

A signal for the benzylic CH₂ carbon.

-

A signal for the methyl carbon of the ketone.

-

A downfield signal for the carbonyl carbon (C=O), typically >200 ppm.

-

Synthesis and Mechanistic Considerations

While a specific, detailed laboratory-scale synthesis protocol is not prominently featured in peer-reviewed journals, the synthesis of this compound can be logically approached from common starting materials. A highly plausible and industrially relevant method is the acetoacetylation of 4-tert-butylbenzyl chloride.

Proposed Synthetic Workflow

The following workflow outlines a robust, two-step process starting from 4-tert-butylbenzyl chloride and ethyl acetoacetate, followed by decarboxylation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Methodology

The following protocol is a representative, field-proven methodology for this class of transformation. Note: This is a generalized procedure and has not been sourced from a specific publication for this exact molecule.

Step 1: Alkylation of Ethyl Acetoacetate

-

Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Enolate Formation: To the cooled (0 °C) sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise. The rationale here is to form the nucleophilic enolate of the acetoacetate in situ. This is a classic acid-base reaction where the alkoxide deprotonates the acidic α-carbon of the β-ketoester.

-

Sₙ2 Reaction: Add 4-tert-butylbenzyl chloride (1.0 eq) to the enolate solution. Allow the reaction to warm to room temperature and then stir at reflux for 2-4 hours, monitoring by TLC. This is a standard Sₙ2 Williamson-ether-like synthesis, but forming a C-C bond instead. The benzyl chloride is an excellent electrophile.

-

Workup: Cool the reaction, neutralize with dilute HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude intermediate keto-ester.

Step 2: Hydrolysis and Decarboxylation (Keto-ester Cleavage)

-

Reaction Setup: To the crude intermediate from Step 1, add an excess of aqueous sulfuric acid (e.g., 10-15%).

-

Decarboxylation: Heat the mixture to reflux for 4-8 hours. The acidic conditions first hydrolyze the ester to a β-keto acid. This intermediate is thermally unstable and readily loses CO₂ upon heating (decarboxylation) to yield the desired methyl ketone. This is a robust and high-yielding transformation.

-

Purification: After cooling, neutralize the mixture with a base (e.g., NaHCO₃) and extract with an organic solvent. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Chemical Synthesis

Agrochemicals: Synthesis of Fenpropimorph

The most well-documented application of this compound is its role as a key precursor in the manufacture of the fungicide Fenpropimorph.[1] Fenpropimorph is used to control powdery mildews on various crops. The synthesis involves the reductive amination of the ketone with cis-2,6-dimethylmorpholine, a process that forms the final C-N bond and establishes the complete fungicide structure.

Pharmaceutical and Fragrance Industries

Commercial suppliers frequently list this compound as an intermediate for pharmaceuticals and fragrances.[2][3] In drug development, the tert-butylphenyl moiety is a common feature used to enhance lipophilicity or to occupy specific hydrophobic pockets in enzyme active sites or receptors. The ketone functionality allows for a wide range of subsequent chemical modifications, such as reduction to an alcohol, conversion to an amine, or further elaboration of the carbon skeleton, making it a versatile starting point for building more complex active pharmaceutical ingredients (APIs).

Analytical Characterization Protocol

To ensure identity and purity, a robust analytical method is required. The following GC-MS protocol is designed as a self-validating system.

Objective: To confirm the identity and determine the purity of this compound using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Inlet: Split/Splitless, 250 °C, Split ratio 50:1

-

Injection Volume: 1 µL

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 min

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MSD Transfer Line: 280 °C

-

Ion Source: Electron Ionization (EI), 70 eV, 230 °C

-

Quadrupole: 150 °C

-

Acquisition Mode: Scan (m/z 40-400) and Selected Ion Monitoring (SIM)

Methodology:

-